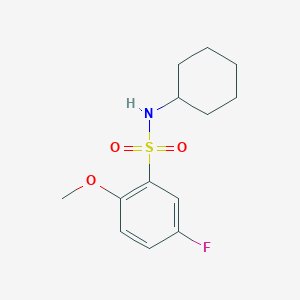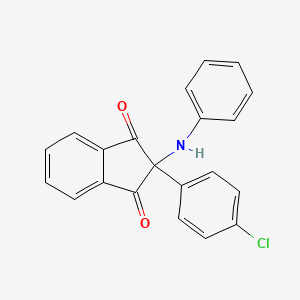
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, also known as C16, is a synthetic compound that belongs to the family of indandione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The exact mechanism of action of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in cellular defense against oxidative stress. Additionally, this compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines in activated macrophages, and protects neuronal cells against oxidative stress-induced cell death. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer, reduces inflammation in animal models of arthritis, and improves cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure, which allows for accurate characterization and identification. This compound has also been extensively studied in various in vitro and in vivo models, which provides a wealth of information on its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its application in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its mode of action.
Orientations Futures
There are several future directions for the study of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate its mechanism of action in more detail, which could provide insights into the development of new therapeutic agents. Additionally, the development of new analogs of this compound with improved pharmacological properties could lead to the development of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to a cyclization reaction with phthalic anhydride in the presence of sulfuric acid to yield this compound. The purity of this compound is confirmed using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-anilino-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in activated macrophages. In addition, this compound has been shown to protect neuronal cells against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-anilino-2-(4-chlorophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-15-12-10-14(11-13-15)21(23-16-6-2-1-3-7-16)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYFSXVMGBASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

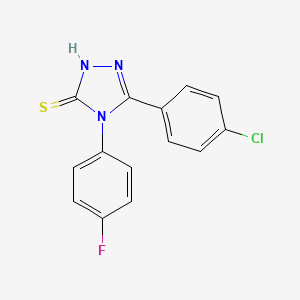
![(3'S*,4'S*)-1'-[(1-ethyl-1H-imidazol-5-yl)methyl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5777530.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
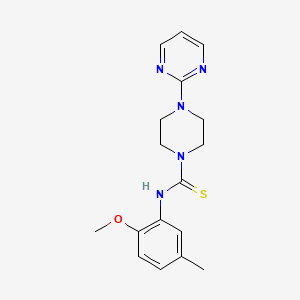
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
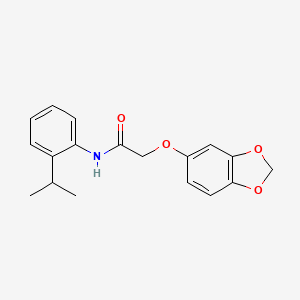
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
